Tributylamine

C12H27N

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C12H27N

Molecular Weight

InChI

InChI Key

SMILES

solubility

7.66e-04 M

In water, 142 mg/L at 25 °C

In water, 40 ppm at 18 °C

Sparingly soluble in water

Soluble in acetone; very soluble in ethanol, ethyl ether

Soublel in most org solvents

Solubility in water, g/100ml at 20 °C: 0.3

Synonyms

Canonical SMILES

Corrosion Inhibition

The potential of tributylamine as a volatile corrosion inhibitor for steel, particularly against hydrogen sulfide (H2S), has been explored (https://www.benchchem.com/). Research suggests that TBA's effectiveness is influenced by several factors, including H2S concentration, solution pH, and temperature. Scientists have employed various techniques like electrochemistry, ellipsometry, and X-ray photoelectron spectroscopy (XPS) to understand how TBA adsorbs on steel surfaces modified by sulfide and how this impacts the surface composition and structure. These studies highlight TBA's potential for real-world applications in corrosion control within the industrial sector.

Photovoltaic Materials

While tributylamine itself isn't directly used in photovoltaic materials, a closely related class of compounds called triarylamines have gained significant interest in this field (). Triarylamines possess excellent electron-donating and transporting properties due to their unique molecular structure. This characteristic has significantly enhanced the conversion efficiency of next-generation solar cells, particularly dye-sensitized solar cells. Research in this area underscores the importance of triarylamine-based materials for advancing solar cell technology and improving their ability to capture and convert sunlight into electricity.

CO2 Mineralization

Studies have shown that tributylamine can effectively promote CO2 mineralization in aqueous solutions rich in calcium (Ca2+) by acting as a pH regulator (). This finding holds promise for environmental applications such as reducing CO2 emissions and potentially developing novel commercial filling agents. The ability of TBA to influence CO2 mineralization warrants further investigation for its potential role in carbon capture and storage technologies.

Tributylamine is an organic compound classified as a tertiary amine, with the molecular formula and a CAS number of 102-82-9. It appears as a colorless to pale yellow liquid, exhibiting an ammonia-like odor. This compound is slightly soluble in water but readily soluble in most organic solvents, making it valuable in various chemical applications. It is known for its hygroscopic nature and is combustible, forming flammable vapor-air mixtures at elevated temperatures .

Tributylamine can pose several safety hazards:

- Reaction with Acids: It neutralizes acids exothermically to form corresponding ammonium salts .

- Formation of Quaternary Ammonium Salts: When reacted with alkyl halides, tributylamine can form quaternary ammonium compounds, which are utilized in various applications such as surfactants and emulsifying agents .

- Oxidation: Tributylamine can be oxidized by tertiary amine monooxygenases, leading to the formation of aldehyde products .

- Reactivity with Oxidizing Agents: It reacts with strong oxidizers and is incompatible with isocyanates, halogenated organics, and certain acids .

Tributylamine can be synthesized through several methods:

- Alkylation of Ammonia: The most common method involves the vapor-phase alkylation of ammonia with butanol or butyl halides. This reaction typically yields technical-grade tributylamine .

- Alkoxylation: Another method includes the reaction of ammonia with alkylene oxides to produce alkoxylated amines .

- Quaternization: Tertiary amines like tributylamine can be quaternized by reacting them with alkyl halides or dialkyl sulfates to form quaternary ammonium compounds .

Tributylamine has a wide range of applications across various industries:

- Catalyst and Solvent: It serves as a catalyst (proton acceptor) and solvent in organic syntheses and polymerization processes, including polyurethane production .

- Intermediate for Chemical Production: It is used as an intermediate in the synthesis of other chemical compounds such as tributylmethylammonium chloride and tributylbenzylammonium chloride .

- Pharmaceuticals and Agrochemicals: The compound finds use in the formulation of pharmaceuticals, agrochemicals, surfactants, lubricant additives, and dyes .

- Emulsifying Agent: Its properties make it suitable for use as an emulsifying agent in various formulations .

Tributylamine has been studied for its interactions with various chemicals:

- Phase Transfer Catalysis: It acts as a phase transfer catalyst in reactions involving ionic compounds, facilitating their conversion into more reactive forms .

- Compatibility Studies: Interaction studies indicate that tributylamine may be incompatible with strong oxidizers, reducing agents, and certain acid derivatives due to potential exothermic reactions or gas evolution .

Several compounds share structural similarities with tributylamine. Below is a comparison highlighting their uniqueness:

| Compound | Molecular Formula | Key Characteristics | Unique Features |

|---|---|---|---|

| Triethylamine | Colorless liquid; more commonly used than tributylamine | Less sterically hindered than tributylamine | |

| Triisobutylamine | Similar structure; higher steric hindrance | Used primarily in specialized applications | |

| Trimethylamine | Colorless gas; strong fishy odor | Lower molecular weight; gaseous state at room temperature | |

| Di-n-butylamine | Colorless liquid; less basic than tributylamine | Contains fewer butyl groups |

Tributylamine's unique properties stem from its larger butyl groups compared to other amines like triethylamine or trimethylamine. This steric hindrance contributes to its stronger basicity and different reactivity profile.

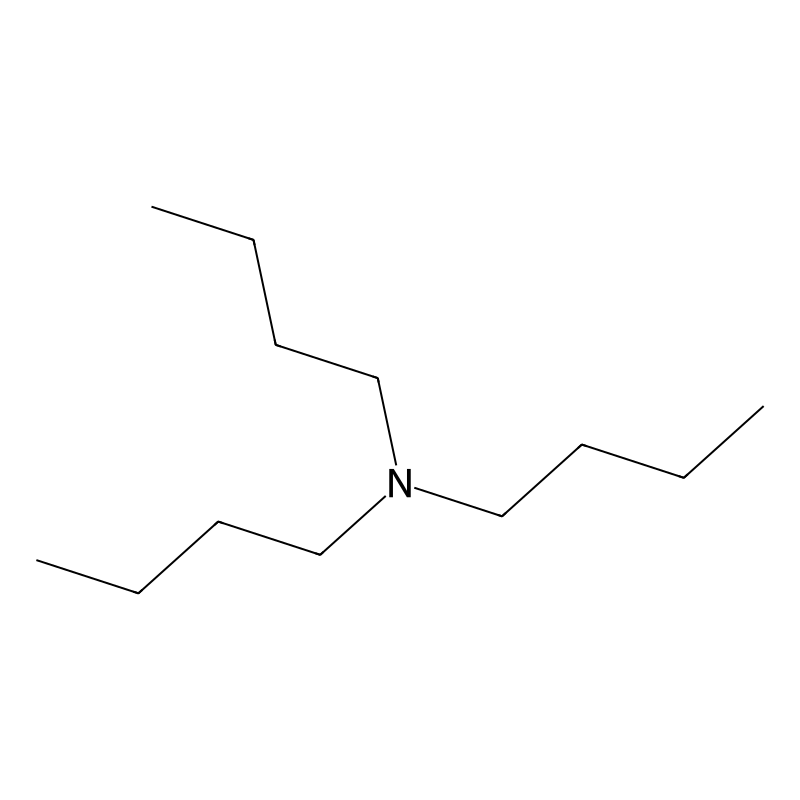

Tributylamine is systematically named N,N-dibutylbutan-1-amine under IUPAC nomenclature. Its structure consists of a central nitrogen atom bonded to three butyl groups ($$ \text{C}4\text{H}9 $$), forming a symmetrical tertiary amine. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 102-82-9 | |

| Molecular Weight | 185.35 g/mol | |

| Common Synonyms | TBA, Tri-n-butylamine, TNBA |

The compound’s linear formula, $$ (\text{CH}3\text{CH}2\text{CH}2\text{CH}2)3\text{N} $$, reflects its branched aliphatic configuration. Its $$ \text{p}Ka $$ of ~10.6 (20°C) underscores its weak base character.

Historical Context and Development

Tributylamine’s synthesis was first reported in the early 20th century, with industrial production scaling in the 1930s. Key milestones include:

- 1937: Schlesinger and Burg synthesized early amine-boranes using diborane, laying groundwork for TBA’s catalytic applications.

- 1950s: Brown’s alkylation methods enabled large-scale TBA production via ammonia and butanol vapor-phase reactions.

- 1980s: Adoption as a phase-transfer catalyst in polymer chemistry, particularly polyurethane production.

Its evolution from laboratory curiosity to industrial staple (e.g., in hydraulic fluids and agrochemicals) mirrors advances in organocatalysis.

Structural Classification within Tertiary Amines

As a trialkylamine, TBA belongs to a subclass of tertiary amines characterized by three alkyl substituents on the nitrogen atom. Comparative analysis reveals:

Structural Features:

- Steric Hindrance: The three butyl groups create substantial steric bulk, reducing nucleophilicity compared to primary amines.

- Basicity: Lower basicity ($$ \text{p}Ka \approx 10.6 $$) than trimethylamine ($$ \text{p}Ka \approx 9.8 $$) due to inductive effects.

- Symmetry: Crystallographic studies show a trigonal pyramidal geometry with C-N-C angles of ~109°.

Functional Contrasts:

| Amine Type | Example | Basicity ($$ \text{p}K_a $$) | Applications |

|---|---|---|---|

| Primary | Butylamine | 10.7 | Pharmaceuticals |

| Secondary | Dibutylamine | 11.3 | Corrosion inhibitors |

| Tertiary | Tributylamine | 10.6 | Catalysis, solvents |

This classification informs TBA’s reactivity profile, favoring proton scavenging over nucleophilic substitution.

Significance in Chemical Research

Tributylamine’s versatility is evidenced across multiple domains:

Organic Synthesis:

- Proton Scavenger: Neutralizes acids in exothermic reactions, enabling anhydrous conditions for sensitive syntheses.

- Phase-Transfer Catalyst: Facilitates nucleophilic substitutions in biphasic systems (e.g., alkylation of potassium phthalimide).

Materials Science:

- Polymerization Aid: Stabilizes intermediates in polyurethane foam production by scavenging HCl.

- Corrosion Inhibition: Adsorbs onto carbon steel via physical interactions ($$ \Delta G{\text{ads}} = -26.35 \, \text{kJ/mol} $$), reducing corrosion rates by 85% in CO$$2$$-saturated environments.

Analytical Chemistry:

Laboratory-scale synthesis of tributylamine employs several established methodologies, each offering distinct advantages depending on the specific requirements and available starting materials [1] [2]. The most commonly utilized approaches include direct amination of butanol, alkylation of ammonia, and chlorobutane ammoniation methods.

Direct Amination of Butanol represents the most industrially relevant laboratory method, involving the reaction of n-butanol with ammonia at elevated temperatures of 170-200°C under normal pressure conditions [1] [2]. This process requires the presence of mixed oxide catalysts, particularly alumina and molybdenum trioxide, which facilitate the formation of a mixture containing primary, secondary, and tertiary amines. The reaction proceeds through a dehydrogenation-condensation mechanism, where butanol is first dehydrogenated to butanal, followed by condensation with ammonia and subsequent reduction to form the desired amine products [2].

Alkylation of Ammonia provides an alternative laboratory synthesis route utilizing ammonia and 1-bromobutane as starting materials [2] [3]. This method operates under milder temperature conditions of 85-95°C with pressures ranging from 0.54-0.64 MPa over a reaction period of 6 hours. The process typically yields approximately 50% of the desired tertiary amine product, with the reaction proceeding through nucleophilic substitution mechanisms where ammonia acts as the nucleophile attacking the electrophilic carbon center of the alkyl halide [3].

Chlorobutane Ammoniation Method involves the reaction of chlorobutane with ammonia in an autoclave system using ethanol as the reaction medium [2]. Operating at temperatures of 85-95°C, this method achieves yields of approximately 50% and produces primarily butylamine products. The process requires careful control of reaction parameters to minimize side reactions and optimize product selectivity.

| Method | Starting Materials | Reaction Conditions | Yield (%) | Product Mixture | Reference |

|---|---|---|---|---|---|

| Direct Amination of Butanol | n-Butanol + Ammonia | 170-200°C, Normal pressure, Alumina/MoO₃ catalyst | Variable mixture | Primary, secondary, tertiary amines | [1] [2] |

| Alkylation of Ammonia | Ammonia + 1-Bromobutane | 85-95°C, 0.54-0.64 MPa, 6 hours | 50% | Mainly tertiary amine | [2] [3] |

| Chlorobutane Ammoniation | Chlorobutane + Ammonia | 85-95°C, autoclave, ethanol medium | 50% | Butylamine product | [2] |

Industrial Manufacturing Processes

Vapor Phase Alkylation with Butanol and Ammonia

Industrial production of tributylamine predominantly relies on vapor phase alkylation processes utilizing butanol and ammonia as primary feedstocks [1] [4]. This method represents the most economically viable and scalable approach for commercial tributylamine manufacturing, offering superior control over reaction conditions and product distribution compared to alternative synthetic routes.

The vapor phase alkylation process operates at temperatures ranging from 170-200°C under normal atmospheric pressure conditions [1] [4]. The reaction system employs sophisticated catalyst formulations, typically consisting of alumina-supported metal oxides including molybdenum trioxide, which provide the necessary catalytic activity for efficient conversion while maintaining acceptable catalyst lifetime and stability [1]. The process generates a technical grade compound containing tributylamine as the major component along with smaller quantities of primary and secondary amine by-products [4].

The reaction mechanism involves the initial dehydrogenation of butanol to form butanal, followed by condensation reactions with ammonia to generate imine intermediates [5]. These intermediates undergo subsequent hydrogenation to yield the final amine products. The selectivity toward tributylamine formation is influenced by the molar ratio of reactants, with typical industrial operations employing butanol to ammonia ratios of 1:3 to 1:5 to favor tertiary amine formation [5].

Temperature control represents a critical parameter in maintaining optimal reaction performance and catalyst stability. Operating temperatures below 170°C result in insufficient conversion rates, while temperatures exceeding 200°C can lead to catalyst deactivation and increased formation of undesired by-products [1] [4]. The process typically achieves overall yields of 85-95% based on the limiting reactant, making it highly attractive for large-scale commercial production [1].

| Parameter | Vapor Phase Alkylation | Typical Range | Reference |

|---|---|---|---|

| Reaction Temperature | 170-200°C | 180-190°C | [1] [4] |

| Pressure | Normal pressure | 1 atm | [1] [4] |

| Catalyst System | Alumina, MoO₃ | Mixed oxide catalysts | [1] |

| Raw Material Ratio | Butanol:NH₃ optimized | 1:3-5 molar ratio | [5] |

| Product Separation | Fractional distillation | Multi-stage distillation | [5] |

| Yield | Technical grade | 85-95% | [1] |

Production Scale and Economic Considerations

United States production statistics indicate annual output levels between 1-20 million pounds, highlighting the substantial commercial scale of tributylamine manufacturing [11]. The economic viability of large-scale production is driven primarily by economies of scale, where increased production volumes result in proportionally reduced per-unit manufacturing costs through optimized raw material utilization, energy efficiency improvements, and enhanced process automation [6] [7].

The cost structure of industrial tributylamine production comprises several key components, with raw materials representing the largest expense category at 40-50% of total production costs [1] [6]. Butanol and ammonia price fluctuations significantly impact overall manufacturing economics, necessitating careful feedstock procurement strategies and long-term supply agreements to maintain cost stability [6]. Energy and utility costs constitute 15-20% of total expenses, primarily associated with process heating requirements and subsequent distillation operations for product purification [5] [12].

Catalyst costs represent 5-10% of total production expenses, with opportunities for cost reduction through catalyst life extension and regeneration technologies [1] [5]. Equipment and infrastructure investments account for 20-25% of costs, encompassing reactor systems, distillation columns, and associated process control equipment [12] [13]. Labor expenses typically comprise 8-12% of total costs, with modern facilities increasingly incorporating automation technologies to optimize workforce requirements and improve operational efficiency [12].

The purification and separation processes contribute 10-15% to overall production costs, primarily through fractional distillation operations required to achieve the specified product purity levels [14] [15]. Advanced separation technologies offer potential cost reduction opportunities while simultaneously improving product quality and yield performance.

Novel Synthetic Approaches

Tetrabutylammonium Bromide Crystallization Mother Liquor Method

An innovative approach for tributylamine synthesis involves the utilization of tetrabutylammonium bromide crystallization mother liquor as a starting material, offering significant advantages in terms of resource utilization and waste reduction [16] [17] [18]. This method represents a sustainable approach to tributylamine production by converting what would otherwise be considered waste streams into valuable chemical products.

The process involves mixing tetrabutylammonium bromide crystallization mother liquor with a specially formulated catalyst system comprising aluminum oxide, silicon dioxide, calcium sulfate, calcium oxide, calcium carbonate, calcium hydroxide, graphite powder, activated carbon, and fluorite in carefully controlled mass ratios [16] [18]. The catalyst composition is optimized to facilitate the decomposition of tetrabutylammonium bromide while promoting selective formation of tributylamine as the primary product.

Reaction conditions for this novel approach encompass a broad temperature range from -10°C to 320°C, allowing for flexible process optimization depending on specific feedstock characteristics and desired product specifications [16] [18]. The reaction time varies from 0.05 to 20 hours, with shorter reaction times typically employed at higher temperatures to achieve comparable conversion levels. The process operates under vacuum conditions ranging from 0.001 to 100 kPa at temperatures between 10°C and 360°C during the subsequent vacuum distillation step [16].

The vacuum distillation process enables efficient separation of tributylamine from the reaction mixture, with collection of fractions at temperatures ranging from 80°C to 160°C under reduced pressure conditions of 10-224 mmHg [16] [14]. This method achieves yields of 10-70% based on the mass of the original tetrabutylammonium bromide crystallization mother liquor, with the final product containing greater than 99% tributylamine purity [16].

The economic advantages of this approach extend beyond simple waste utilization, as it eliminates the need for fresh raw material procurement while simultaneously addressing waste disposal costs associated with tetrabutylammonium bromide manufacturing operations [17]. This circular economy approach aligns with contemporary industrial sustainability initiatives and regulatory requirements for waste minimization.

Catalytic Conversion Processes

Advanced catalytic conversion processes represent emerging technologies for tributylamine synthesis, utilizing supported nickel and palladium catalysts to achieve enhanced selectivity and mild reaction conditions [19] [20]. These approaches offer significant improvements over traditional synthetic methods through precise control of reaction pathways and minimization of undesired by-product formation.

Nickel-based catalysts supported on silica demonstrate remarkable selectivity characteristics depending on the preparation method employed [19] [21]. Catalysts prepared through incipient-wetness impregnation methods produce primarily butylamine with dibutylamine as the sole by-product, achieving selectivities of approximately 80% for the primary amine product [21]. In contrast, catalysts prepared using ammonia treatment methods yield mixtures containing 49% dibutylamine and 45% tributylamine, with butylamine formation almost completely suppressed [21].

The selectivity differences arise from the distinct surface properties and acid-base characteristics of the catalyst systems [19] [21]. Ammonia-treated catalysts exhibit acidic properties due to the presence of nickel phyllosilicates with low reducibility, promoting strong adsorption of primary amine intermediates on surface acid sites. This enhanced adsorption facilitates subsequent condensation reactions leading to higher amine formation through surface-mediated mechanisms [21].

Palladium-supported catalysts offer alternative selectivity profiles and operate under milder reaction conditions compared to nickel systems [19]. These catalysts demonstrate enhanced activity for alcohol amination reactions, achieving 80-95% selectivity toward desired amine products while operating at lower temperatures and pressures than conventional thermal processes [19] [20].

The catalytic conversion processes typically operate under hydrogen borrowing mechanisms, where the catalyst facilitates both dehydrogenation and hydrogenation steps within a single reaction system [20]. This approach eliminates the need for external hydrogen supply and reduces overall process complexity while maintaining high selectivity and conversion efficiency.

| Method | Starting Material | Catalyst/Conditions | Yield (%) | Advantages | Reference |

|---|---|---|---|---|---|

| TBAB Mother Liquor Process | Tetrabutylammonium bromide crystallization mother liquor | Mixed oxide catalyst, -10°C to 320°C | 10-70% mass of mother liquor | Resource utilization, waste reduction | [16] [17] [18] |

| Catalytic Conversion | Primary alcohols + ammonia | Ni/Pd supported catalysts | 80-95% selectivity | High selectivity, mild conditions | [19] [20] |

| Direct Synthesis from TBAB | Tetrabutylammonium bromide | Thermal decomposition | 60-85% | Direct route, simple process | [16] |

Purification Techniques

Fractional Distillation Methods

Fractional distillation represents the primary purification technique for tributylamine isolation and purification, leveraging the compound's distinct boiling point of 216-217°C under normal atmospheric pressure conditions [22] [14] [15]. This method achieves high separation efficiency through repeated vaporization-condensation cycles within a fractionating column, enabling the separation of tributylamine from other amine components and reaction by-products.

The fractional distillation process employs specialized column designs incorporating packing materials or structured internals to maximize surface area for vapor-liquid contact [14] [15]. Vigreux columns with indentations or columns packed with glass beads provide enhanced separation efficiency through increased theoretical plate numbers, typically achieving greater than 98% purity for the final tributylamine product [14] [15].

The separation mechanism relies on differences in volatility between the various amine components present in the crude reaction mixture [23] [24]. Tributylamine, with its higher molecular weight and correspondingly higher boiling point, can be effectively separated from lighter primary and secondary amines through careful temperature and reflux ratio control. The process typically requires multiple distillation stages to achieve the desired purity specifications for commercial applications [5].

Vacuum distillation techniques offer significant advantages for heat-sensitive applications or when higher purity products are required [16] [14]. Operating under reduced pressure conditions of 10-224 mmHg allows for lower distillation temperatures of 80-160°C, minimizing thermal degradation while achieving purities exceeding 99% [16] [14]. This approach is particularly valuable for pharmaceutical and specialty chemical applications where strict purity requirements must be maintained.

The efficiency of fractional distillation depends critically on proper column design and operating parameter optimization [23] [24]. Key factors include appropriate reflux ratios, feed location, temperature profiles, and pressure control to maximize separation efficiency while minimizing energy consumption and processing time.

Chemical Purification Approaches

Chemical purification methods provide complementary approaches to physical separation techniques, offering enhanced selectivity for removing specific impurities or contaminants from crude tributylamine products [1] [22]. These methods typically involve chemical reactions that selectively target impurities while leaving the desired tributylamine product unchanged.

Acid-base treatment represents a fundamental chemical purification approach, utilizing the basic nature of amines to enable selective extraction and purification [1] [22]. Primary and secondary amine impurities can be selectively removed through treatment with benzenesulfonyl chloride in aqueous sodium hydroxide solution, which forms stable sulfonamide derivatives with primary and secondary amines while leaving tertiary amines unaffected [1]. This selective derivatization enables effective separation of tributylamine from lower-order amine contaminants.

The purification process typically involves treatment of the crude amine mixture with one-eighth of its weight of benzenesulfonyl chloride in 15% aqueous sodium hydroxide solution at temperatures of 0-5°C [1]. The reaction mixture requires intermittent agitation and gradual warming to room temperature over a period of one day to ensure complete reaction. Following reaction completion, the amine layer is washed sequentially with aqueous sodium hydroxide solution and water, followed by drying with potassium hydroxide [1].

Further purification can be achieved through treatment with calcium hydride to remove trace water content, followed by vacuum distillation to obtain the final purified product [1]. This combined chemical and physical purification approach typically achieves very high purity levels suitable for analytical and research applications.

Extraction-based purification methods utilize selective solvent systems to remove specific impurities based on differential solubility characteristics [25]. Reactive extraction techniques have been demonstrated for separating amine compounds using tributylamine as an extractant, highlighting the potential for reverse applications where tributylamine itself is the target product for purification [25].

| Technique | Conditions | Purity Achieved | Applications | Efficiency | Reference |

|---|---|---|---|---|---|

| Fractional Distillation | Normal pressure, 216-217°C bp | >98% | Standard purification | High | [22] [14] [15] |

| Vacuum Distillation | 10-224 mmHg, 80-160°C | >99% | High purity required | Very High | [16] [14] |

| Chemical Purification | Acid-base treatment | Variable | Removing impurities | Moderate | [1] [22] |

| Extraction Methods | Organic solvent extraction | 95-98% | Waste treatment | Moderate | [25] |

Purity

Physical Description

Liquid

COLOURLESS-TO-YELLOW HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

XLogP3

Exact Mass

Boiling Point

216.5 °C

207 °C

216-217 °C

Flash Point

63 °C (145 °F) - closed cup

145 °F (63 °C)

187 °F (open cup)

63 °C c.c.

Vapor Density

6.39 (Air = 1)

Relative vapor density (air = 1): 6.4

Density

0.7782 at 20 °C/20 °C

Relative density (water = 1): 0.78

LogP

1.52

Odor

Appearance

Melting Point

-70.0 °C

-70 °C

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (99.3%): Harmful if swallowed [Warning Acute toxicity, oral];

H310 (79.11%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H311 (18.35%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (86.46%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (13.66%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (85.18%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H412 (13.51%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

0.09 mmHg

9.34X10-2 mm Hg at 25 °C

Vapor pressure, Pa at 20 °C: 40-93

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

By reaction of butanol or butyl chloride with ammonia.

General Manufacturing Information

All other basic organic chemical manufacturing

Electrical equipment, appliance, and component manufacturing

Paint and coating manufacturing

Pesticide, fertilizer, and other agricultural chemical manufacturing

1-Butanamine, N,N-dibutyl-: ACTIVE

Analytic Laboratory Methods

A mixture of 13 lower aliphatic amines were separated in a tenax-GC column by temperature programming gas chromatography. Primary amines were converted into corresponding schiff bases by reaction with benzaldehyde. /Aliphatic amines/

Storage Conditions

Outside or detached storage is preferred. Separate from oxidizing materials, acids, and sources of halogen. Store in a cool, dry, well-ventilated location.

Interactions

Stability Shelf Life

Dates

Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media

Bo Tan, Shruti Malu, Kenneth D RothPMID: 32361631 DOI: 10.1016/j.jchromb.2020.122120

Abstract

Accumulation of Immune Responsive Gene 1(IRG1) in macrophage induced by lipopolysaccharide (LPS) and interferon gamma (IFN-γ) leads to production of itaconate by decarboxylation of cis-aconitate. The biology associated with IRG1 and itaconate is not fully understood. A rapid and sensitive method for measurement of itaconate will benefit the study of IRG1 biology. Multiple HPLC and derivatization methods were tested. An ion pairing LC-MS/MS method using tributylamine/formic acid as ion pairing agents and a Hypercarbguard column we proposed demonstrated better peak shape and better sensitivity for itaconate. The current protocol allows baseline separation of itaconate, citraconate, and cis-aconitate without derivatization and direct analysis of analytes in 80% methanol/water solution to avoid the dry-down step. It provides the limit of quantitation (LOQ) of 30 pg itaconate on column with a 4.5-minute run time. This method is validated for measurement of itaconate and cis-aconitate in RAW264.7 cell extract and cell media in a 96-well plate format. We applied this method to successfully measure the increase of itaconate and the decrease of cis-aconitate in RAW cell extract and cell media after LPS/IFN-γ treatment.

Decontamination efficacy of soapy water and water washing following exposure of toxic chemicals on human skin

Emma Forsberg, Linda Öberg, Elisabet Artursson, Elisabeth Wigenstam, Anders Bucht, Lina ThorsPMID: 32216482 DOI: 10.1080/15569527.2020.1748046

Abstract

Following exposure to toxic chemicals, skin uptake is a potential route of intoxication. Therefore, efficient methods for rapid skin decontamination to mitigate systemic effects are of utmost importance. In operational guidelines, skin decontamination is recommended to be performed by dry absorption and washing with water or soapy water. In the present study, evaluation of decontamination efficacy using water or soapy water was performed for five chemicals, three toxic industrial chemicals and two simulants for chemical warfare agents.Decontamination was initiated at time points 5, 15, 45 and 120 min after exposure in order to evaluate the time window for efficient decontamination. Experiments were conducted utilizing an in vitro skin penetration model to allow exposure of toxic chemicals on human skin.

For all test substances, it was clearly demonstrated that decontamination had greater efficacy when initiated at the earliest time-point while decontamination after 120 min was less efficient. Adding soap to the water showed no significant improvement for any of the tested substances.

These results are of reledvance for the development of efficient operational decontamination procedures.

Medical management of a potentially toxic accidental trialkylamine ingestion during spaceflight

Rebecca S Blue, Joseph C Hudson, Michael F Rieders, John T James, Philip C StepaniakPMID: 24261066 DOI: 10.3357/asem.3711.2013

Abstract

To reduce excessive iodine consumption by astronauts, the National Aeronautics and Space Administration (NASA) has developed various methods of removing residual iodine after iodine-based water purification aboard spacecraft. The Low Iodine Residual System (LIRS) was developed as an iodine removal system for use aboard the space shuttle. This is a case report of an accidental, potentially toxic ingestion by astronauts aboard a space shuttle mission following exposure to contaminated water from LIRS filtration and the medical response operations that followed.Astronauts ingested significant levels of trialkylamines from water that had passed through gamma-irradiated, de-iodination resin in the LIRS hardware. Medical response operations included crew evaluations, consultations with toxicologists and systems experts, hardware testing, contaminant evaluation, and close crewmember follow-up.

Despite the significant ingestion there were no adverse clinical symptoms in any of the exposed astronauts; however, the case highlights a simple pitfall in the classification of hardware that ultimately lead to a potentially harmful toxic ingestion among the crewmembers, and the real-time response of medical personnel to ensure crew safety.

Facile synthesis of amine-functional reduced graphene oxides as modified quick, easy, cheap, effective, rugged and safe adsorbent for multi-pesticide residues analysis of tea

Guicen Ma, Minglu Zhang, Li Zhu, Hongping Chen, Xin Liu, Chengyin LuPMID: 29198836 DOI: 10.1016/j.chroma.2017.11.044

Abstract

Amine-functional reduced graphene oxide (amine-rGO) with different carbon chain length amino groups were successfully synthesized. The graphene oxides (GO) reduction as well as amino grafting were achieved simultaneously in one step via a facile solvothermal synthetic strategy. The obtained materials were characterized by X-ray diffraction, Raman spectroscopy, Fourier-transform infrared spectrometry and X-ray photoelectron spectroscopy to confirm the modification of GO with different amino groups. The adsorption performance of catechins and caffeine from tea acetonitrile extracts on different amine functional rGO samples were evaluated. It was found that tributylamine-functional rGO (tri-BuA-rGO) exhibited the highest adsorption ability for catechins and caffeine compared to GO and other amino group functional rGO samples. It was worth to note that the adsorption capacity of catechins on tri-BuA-rGO was 11 times higher than that of GO (203.7mggvs 18.7mgg

). Electrostatic interaction, π-π interaction and surface hydrophilic-hydrophobic properties of tri-BuA-rGO played important roles in the adsorption of catechins as well as caffeine. The gravimetric analysis confirmed that the tri-BuA-rGO achieved the highest efficient cleanup preformance compared with traditional dispersive solid phase extraction (dSPE) adsorbents like primary-secondary amine (PSA), graphitized carbon black (GCB) or C18. A multi-pesticides analysis method based on tri-BuA-rGO is validated on 33 representative pesticides in tea using gas chromatography coupled to tandem mass spectrometry or high-performance liquid chromatography coupled with tandem mass spectrometry. The analysis method gave a high coefficient of determination (r

>0.99) for each pesticide and satisfactory recoveries in a range of 72.1-120.5%. Our study demonstrated that amine functional rGO as a new type of QuEChERS adsorbent is expected to be widely applied for analysis of pesticides at trace levels.

Sustainable nitrate-contaminated water treatment using multi cycle ion-exchange/bioregeneration of nitrate selective resin

Shelir Ebrahimi, Deborah J RobertsPMID: 24095993 DOI: 10.1016/j.jhazmat.2013.09.025

Abstract

The sustainability of ion-exchange treatment processes using high capacity single use resins to remove nitrate from contaminated drinking water can be achieved by regenerating the exhausted resin and reusing it multiple times. In this study, multi cycle loading and bioregeneration of tributylamine strong base anion (SBA) exchange resin was studied. After each cycle of exhaustion, biological regeneration of the resin was performed using a salt-tolerant, nitrate-perchlorate-reducing culture for 48 h. The resin was enclosed in a membrane to avoid direct contact of the resin with the culture. The results show that the culture was capable of regenerating the resin and allowing the resin to be used in multiple cycles. The concentrations of nitrate in the samples reached a peak in first 0.5-1h after placing the resin in medium because of desorption of nitrate from resin with desorption rate of 0.099 ± 0.003 hr(-1). After this time, since microorganisms began to degrade the nitrate in the aqueous phase, the nitrate concentration was generally non-detectable after 10h. The average of calculated specific degradation rate of nitrate was -0.015 mg NO3(-)/mg VSS h. Applying 6 cycles of resin exhaustion/regeneration shows resin can be used for 4 cycles without a loss of capacity, after 6 cycles only 6% of the capacity was lost. This is the first published research to examine the direct regeneration of a resin enclosed in a membrane, to allow reuse without any disinfection or cleaning procedures.Dispersive solid phase extraction combined with ion-pair ultra high-performance liquid chromatography tandem mass spectrometry for quantification of nucleotides in Lactococcus lactis

Olivera Magdenoska, Jan Martinussen, Jette Thykaer, Kristian Fog NielsenPMID: 23747533 DOI: 10.1016/j.ab.2013.05.023

Abstract

Analysis of intracellular metabolites in bacteria is of utmost importance for systems biology and at the same time analytically challenging due to the large difference in concentrations, multiple negative charges, and high polarity of these compounds. To challenge this, a method based on dispersive solid phase extraction with charcoal and subsequent analysis with ion-pair liquid chromatography coupled with electrospray ionization tandem mass spectrometry was established for quantification of intracellular pools of the 28 most important nucleotides. The method can handle extracts where cells leak during the quenching. Using a Phenyl-Hexyl column and tributylamine as volatile ion-pair reagent, sufficient retention and separation was achieved for mono-, di-, and triphosphorylated nucleotides. Stable isotope labeled nucleotides were used as internal standards for some analytes. The method was validated by determination of the recovery, matrix effects, accuracy, linearity, and limit of detection based on spiking of medium blank as well as standard addition to quenched Lactococcus lactis samples. For standard addition experiments, the isotope-labeled standards needed to be added in similar or higher concentrations as the analytes. L. lactis samples had an energy charge of 0.97 ± 0.001 which was consistent with literature, whereas some differences were observed compared with legacy data based on ³³P labeling.Reversed-phase ion-pair ultra-high-performance-liquid chromatography-mass spectrometry for fingerprinting low-molecular-weight heparins

Derek J Langeslay, Elena Urso, Cristina Gardini, Annamaria Naggi, Giangiacomo Torri, Cynthia K LarivePMID: 23352830 DOI: 10.1016/j.chroma.2013.01.011

Abstract

Heparin is a complex mixture of sulfated linear carbohydrate polymers. It is widely used as an antithrombotic drug, though it has been shown to have a myriad of additional biological activities. Heparin is often partially depolymerized in order to decrease the average molecular weight, as it has been shown that low molecular weight heparins (LMWH) possess more desirable pharmacokinetic and pharmacodynamic properties than unfractionated heparin (UFH). Due to the prevalence of LMWHs in the market and the emerging availability of generic LMWH products, it is important that analytical methods be developed to ensure the drug quality. This work explores the use of tributylamine (TrBA), dibutylamine (DBA), and pentylamine (PTA) as ion-pairing reagents in conjunction with acetonitrile and methanol modified mobile phases for reversed-phase ion-pairing ultraperformance liquid chromatography coupled to mass spectrometry (RPIP-UPLC-MS) for fingerprint analysis of LMWH preparations. RPIP-UPLC-MS fingerprints are presented and compared for tinzaparinand enoxaparin.Insights into the mechanism of separation of heparin and heparan sulfate disaccharides by reverse-phase ion-pair chromatography

Christopher J Jones, Nellymar Membreno, Cynthia K LarivePMID: 20004903 DOI: 10.1016/j.chroma.2009.11.064

Abstract

Reverse-phase ion-pair high performance liquid chromatography (RPIP-HPLC) and ultra-performance liquid chromatography (RPIP-UPLC) are increasingly popular chromatographic techniques for the separation of organic compounds. However, the fine details of the RPIP separation mechanism are still being debated. Many factors including type and concentration of the ion-pairing reagent, mobile phase pH, organic modifier, ionic strength, and stationary phase all play a role in the overall efficiency and optimization of ion-pairing separations. This study investigates the role that competition between ion-pairing reagents with different steric bulk and hydrophobicity plays in the separation of structural isomers of heparin and heparan sulfate (HS) disaccharides. In addition to providing insights into the mechanism by which RPIP-HPLC can resolve closely related disaccharides, the use of competition between ion-pairing agents could lead to new methods for the separation of larger heparin and HS oligosaccharides. This approach should also be applicable to the analysis of other compound classes, and could lead to a general approach for the chromatographic resolution of mixtures of charged analytes having similar structures.Investigation of factors influencing the separation of diastereomers of phosphorothioated oligonucleotides

Martin Enmark, Maria Rova, Jörgen Samuelsson, Eivor Örnskov, Fritz Schweikart, Torgny FornstedtPMID: 31020370 DOI: 10.1007/s00216-019-01813-2

Abstract

This study presents a systematic investigation of factors influencing the chromatographic separation of diastereomers of phosphorothioated pentameric oligonucleotides as model solutes. Separation was carried out under ion-pairing conditions using an XBridge Ccolumn. For oligonucleotides with a single sulfur substitution, the diastereomer selectivity was found to increase with decreasing carbon chain length of the tertiary alkylamine used as an ion-pair reagent. Using an ion-pair reagent with high selectivity for diastereomers, triethylammonium, it was found the selectivity increased with decreased ion-pair concentration and shallower gradient slope. Selectivity was also demonstrated to be dependent on the position of the modified linkage. Substitutions at the center of the pentamer resulted in higher diastereomer selectivity compared to substitutions at either end. For mono-substituted oligonucleotides, the retention order and stereo configuration were consistently found to be correlated, with Rp followed by Sp, regardless of which linkage was modified. The type of nucleobase greatly affects the observed selectivity. A pentamer of cytosine has about twice the diastereomer selectivity of that of thymine. When investigating the retention of various oligonucleotides eluted using tributylammonium as the ion-pairing reagent, no diastereomer selectivity could be observed. However, retention was found to be dependent on both the degree and position of sulfur substitution as well as on the nucleobase. When analyzing fractions collected in the front and tail of overloaded injections, a significant difference was found in the ratio between Rp and Sp diastereomers, indicating that the peak broadening observed when using tributylammonium could be explained by partial diastereomer separation.

Improved design for high resolution electrospray ionization ion mobility spectrometry

M T JafariPMID: 19159776 DOI: 10.1016/j.talanta.2008.09.059